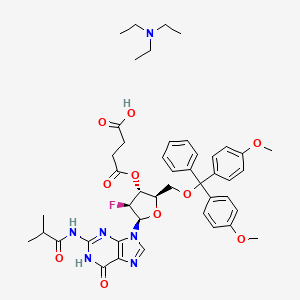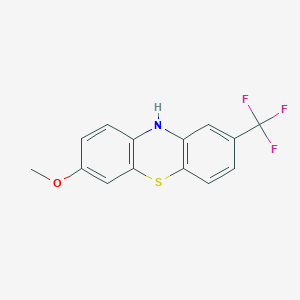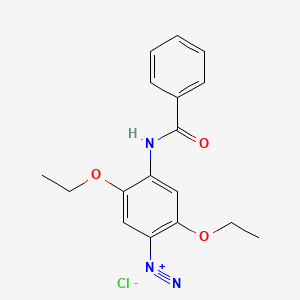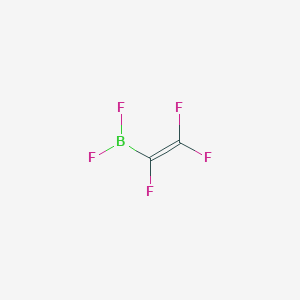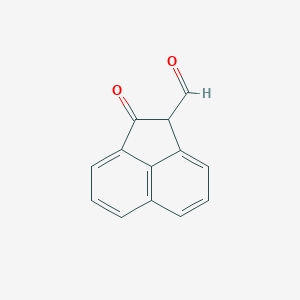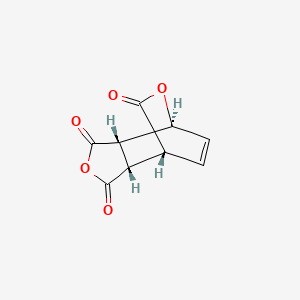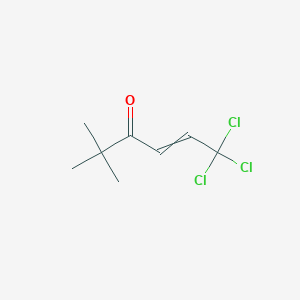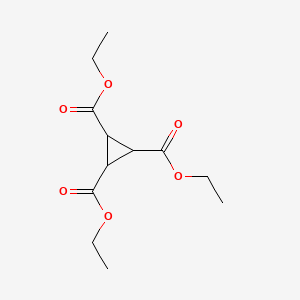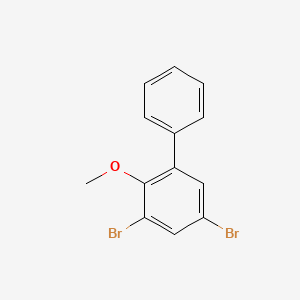
3,5-Dibromo-2-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-methoxy-1,1’-biphenyl: is an organic compound with the molecular formula C13H10Br2O It is a derivative of biphenyl, where two bromine atoms are substituted at the 3 and 5 positions, and a methoxy group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-methoxy-1,1’-biphenyl: The synthesis of 3,5-Dibromo-2-methoxy-1,1’-biphenyl can be achieved through the bromination of 2-methoxy-1,1’-biphenyl using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-2-methoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 3,5-diamino-2-methoxy-1,1’-biphenyl or 3,5-dithiomethyl-2-methoxy-1,1’-biphenyl can be formed.
Oxidation Products: Products like 3,5-dibromo-2-formyl-1,1’-biphenyl.
Reduction Products: Products like 3,5-dihydro-2-methoxy-1,1’-biphenyl.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3,5-Dibromo-2-methoxy-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: This compound can be used in biological studies to investigate the effects of brominated biphenyls on biological systems and their potential as bioactive molecules.
Medicine:
Drug Development: It serves as a precursor in the development of drugs that target specific biological pathways, particularly those involving brominated aromatic compounds.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Interaction with Biological Molecules: 3,5-Dibromo-2-methoxy-1,1’-biphenyl interacts with biological molecules through halogen bonding and hydrophobic interactions.
Pathways Involved: The compound may influence pathways related to oxidative stress and inflammation due to its potential to generate reactive oxygen species (ROS) upon metabolic activation.
Comparison with Similar Compounds
3,5-Dibromo-4-methoxy-1,1’-biphenyl: Similar in structure but with the methoxy group at the 4 position instead of the 2 position.
1,3-Dibromo-5-methoxy-2-methylbenzene: A related compound with a methyl group instead of a biphenyl structure.
3,5-Dibromo-2-methoxypyridine: A pyridine derivative with similar bromine and methoxy substitutions.
Uniqueness:
Properties
Molecular Formula |
C13H10Br2O |
|---|---|
Molecular Weight |
342.02 g/mol |
IUPAC Name |
1,5-dibromo-2-methoxy-3-phenylbenzene |
InChI |
InChI=1S/C13H10Br2O/c1-16-13-11(7-10(14)8-12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
MPKCLFMSMODXBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


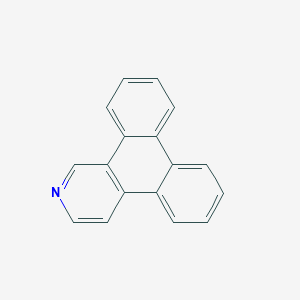
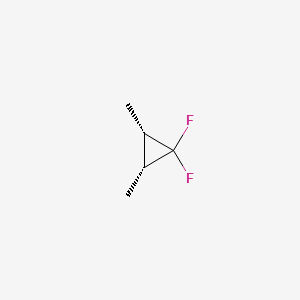
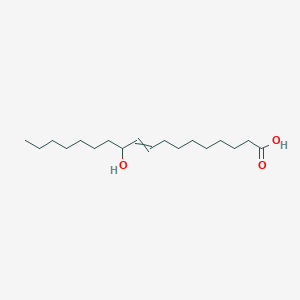

![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
